molecular formula C7H7NOS B8734845 2-(3-methoxyprop-1-ynyl)-1,3-thiazole

2-(3-methoxyprop-1-ynyl)-1,3-thiazole

Cat. No.: B8734845
M. Wt: 153.20 g/mol
InChI Key: IKLJILUPXJRQFU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with propargyl alcohol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the propargyl alcohol derivative reacts with the thiazole ring to form the desired product .

Chemical Reactions Analysis

2-(3-methoxyprop-1-ynyl)-1,3-thiazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In particular, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

2-(3-methoxyprop-1-ynyl)-1,3-thiazole can be compared with other thiazole derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)-1,3-thiazole

InChI

InChI=1S/C7H7NOS/c1-9-5-2-3-7-8-4-6-10-7/h4,6H,5H2,1H3

InChI Key

IKLJILUPXJRQFU-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (2.0 g, 12 mmol) and CuI (456 mg, 2.4 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (8.6 mL, 60 mmol) and PdCl2(PPh3)2 (842 mg, 1.2 mmol) were added and methyl propargyl ether (1.00 g, 14.4 mmol) was added dropwise. The reaction was stirred at 55° C. under a condenser. After stirring at 55° C. for 16 h, GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 99:1, 97:3, then 96:4 hexane:ethyl acetate to afford methyl 3-(1,3-thiazol-2-yl)-2-propynyl ether (250 mg, 13% yield) as a yellow oil. 1H NMR (CDCl3, 300 MHz) Δ7.78 (d, J=3.0 Hz, 1H), 7.37 (d, J=3.0 Hz, 1H), 4.37 (s, 2H), 3.47 (s, 3H). MS (ESI) 154.1 (M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
842 mg
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
456 mg
Type
catalyst
Reaction Step Six

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